molecular formula C19H17NO4S B583896 Oxamflatin Ethyl Ester CAS No. 342373-23-3

Oxamflatin Ethyl Ester

Cat. No.: B583896
CAS No.: 342373-23-3
M. Wt: 355.408
InChI Key: UZUNLIWBSHTVDE-VGOFMYFVSA-N
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Description

Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .

Scientific Research Applications

Oxamflatin Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .

Properties

IUPAC Name

ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNLIWBSHTVDE-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858261
Record name Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342373-23-3
Record name Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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